2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a fused thieno[3,4-d]thiazole ring system with a sulfone group (5,5-dioxido) and two distinct aryl substituents: a 4-isopropylphenyl group and a p-tolyl (para-methylphenyl) moiety. Its synthesis likely involves multi-step reactions, including sulfonation, cyclization, and amide coupling.
Properties
IUPAC Name |
2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-propan-2-ylanilino)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-15(2)17-6-10-19(11-7-17)26(12-22(27)24-18-8-4-16(3)5-9-18)23-25-20-13-31(28,29)14-21(20)30-23/h4-11,15,20-21H,12-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLPOAUAGRHOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C(C)C)C3=NC4CS(=O)(=O)CC4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide , often referred to by its CAS number 872200-40-3 , is a complex organic molecule featuring a unique thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 461.6 g/mol . The structure includes a thiazole ring, which is known for its diverse biological activities, and an acetamide functional group that may enhance its pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Compounds containing thiazole rings have been shown to exhibit significant antimicrobial properties. The presence of the dioxido group may enhance this activity by increasing the compound's reactivity towards microbial targets.
- Anticancer Potential : Preliminary studies have indicated that derivatives of thiazole compounds possess anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Thiazole derivatives are also noted for their anti-inflammatory activities. Research has suggested that these compounds may modulate inflammatory pathways effectively.
- Enzyme Inhibition : Some studies have focused on the ability of thiazole-containing compounds to inhibit specific enzymes, such as urease and carbonic anhydrase, which are relevant in various therapeutic contexts.
Antimicrobial Activity
A study evaluated a series of thiazole derivatives for their antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazole ring significantly enhanced antimicrobial potency compared to standard antibiotics .
Anticancer Activity
Research involving thiazole derivatives has shown promising results in inhibiting cancer cell proliferation. For example, a derivative with structural similarities to our compound was tested against the HEPG2 cancer cell line and exhibited an effective concentration (EC50) of 10.28 μg/ml , indicating strong antiproliferative activity .
Enzyme Inhibition
In a comparative study on urease inhibitors, it was found that thiazole-based compounds displayed superior activity compared to traditional inhibitors. The compound's structure allows it to effectively bind to the enzyme's active site, thereby blocking its function .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | Analog (CAS 866846-48-2) |
|---|---|---|
| Core Structure | Thieno[3,4-d]thiazole-5,5-dioxide | Thieno[3,4-d]thiazole-5,5-dioxide |
| Aryl Group 1 | 4-Isopropylphenyl | 3,5-Dimethylphenyl |
| Aryl Group 2 | p-Tolyl (C₆H₄CH₃) | Mesityl (C₆H₂(CH₃)₃) |
| Molecular Formula | Not explicitly reported | C₂₄H₂₉N₃O₃S₂ |
| Molecular Weight | ~450–460 g/mol (estimated) | 471.6 g/mol |
| Key Functional Groups | Sulfone, acetamide, isopropyl | Sulfone, acetamide, methyl |
Mechanistic and Pharmacological Implications
- Lipophilicity : The mesityl group in the analog increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. The target compound’s p-tolyl group balances moderate lipophilicity with better solubility.
- Electron Effects : The 4-isopropylphenyl group’s electron-withdrawing nature could stabilize charge-transfer interactions in biological targets, unlike the analog’s electron-donating methyl groups.
Comparison with Cephalosporin Derivatives
While unrelated mechanistically, cephalosporins such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () share sulfur-containing heterocycles. However, their beta-lactam cores and antibacterial targets render them functionally distinct from the acetamide derivatives discussed here .
Research Findings and Gaps
- Synthetic Feasibility : Both compounds require sophisticated synthetic routes, but the analog’s mesityl group may complicate regioselective coupling reactions.
- Biological Data: No activity data are available for either compound in the provided evidence. Predictive modeling suggests the target compound’s sulfone group could enhance metabolic stability over non-sulfonated analogs.
- Thermodynamic Properties : Missing data (e.g., melting point, solubility) limit direct comparisons. Experimental studies are needed to correlate structural differences with pharmacokinetic profiles.
Q & A
Q. What advanced techniques confirm supramolecular interactions in crystallography?
- Methodology : Single-crystal X-ray diffraction with Hirshfeld surface analysis reveals non-covalent interactions (e.g., hydrogen bonds, π-stacking). Compare with pyrazolo-benzothiazine derivatives, where C–H···O interactions stabilize crystal packing .
Methodological Resources
- Synthetic Optimization : CRDC subclass RDF2050112 (reaction fundamentals) .
- Computational Tools : ICReDD’s reaction path search methods combining quantum chemistry and machine learning .
- Data Analysis : Statistical frameworks from Polish Journal of Chemical Technology for DoE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
